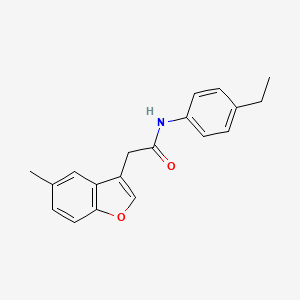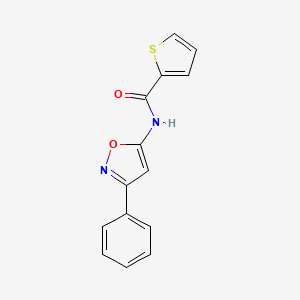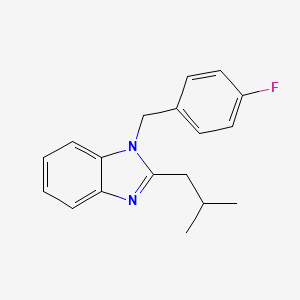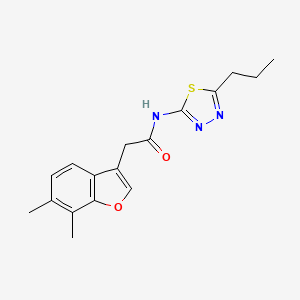![molecular formula C20H18N4O B11406048 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11406048.png)
3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of 3-aminopyrazoles with formylated active proton compounds. One common method includes the reaction of 3-(2-methoxyphenyl)-3-oxopropanenitrile with hydrazine hydrate in refluxing ethanol to give 5-(2-methoxyphenyl)-1H-pyrazol-3-amine. This intermediate is then condensed with formylated active proton compounds to furnish the desired pyrazolopyrimidine in high yields .
Industrial Production Methods
Industrial production methods for this compound often involve environmentally benign and efficient routes. For instance, the use of ultrasound irradiation in aqueous media with potassium hydrogen sulfate (KHSO4) as a catalyst has been reported to provide high yields, operational simplicity, and short reaction times .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups into the pyrazolo[1,5-a]pyrimidine ring.
Scientific Research Applications
3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an anti-inflammatory and anti-cancer agent
Industry: Utilized in the development of new materials with specific photophysical properties.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes and receptors involved in inflammatory and cancer pathways . The compound’s structure allows it to fit into the active sites of these targets, thereby modulating their activity and exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities.
Trimethoxyphenyl (TMP) derivatives: These compounds also exhibit significant biological activities and are used in various therapeutic applications.
Uniqueness
3-(2-Methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct biological properties. Its methoxy and phenyl groups contribute to its ability to interact with specific molecular targets, making it a valuable compound in medicinal chemistry and pharmacology.
Properties
Molecular Formula |
C20H18N4O |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C20H18N4O/c1-13-18(15-10-6-7-11-17(15)25-2)20-22-12-16(19(21)24(20)23-13)14-8-4-3-5-9-14/h3-12H,21H2,1-2H3 |
InChI Key |
WPLYMKTZGMFOJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=C(C=NC2=C1C3=CC=CC=C3OC)C4=CC=CC=C4)N |
solubility |
2 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Dimethyl [2-(4-nitrophenyl)-5-[(2-phenylethyl)amino]-1,3-oxazol-4-YL]phosphonate](/img/structure/B11405966.png)
![2-[(4-chlorobenzyl)amino]-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B11405969.png)
![2-[(3,4-Dimethoxybenzyl)amino]-5,6-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11405983.png)
![1H-1,3-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(2,2-dimethylpropyl)-](/img/structure/B11405984.png)
![4-(3-ethoxy-4-hydroxyphenyl)-3-(2-hydroxy-5-methylphenyl)-5-(pyridin-3-ylmethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406002.png)



![6-(4-ethoxy-3-methoxybenzyl)-6H-indolo[2,3-b]quinoxaline](/img/structure/B11406014.png)
![6-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11406025.png)
![4-chloro-N-[3-(1-pentyl-1H-benzimidazol-2-yl)propyl]benzamide](/img/structure/B11406027.png)
![1-[2-(4-methylphenoxy)ethyl]-2-(tetrahydrofuran-2-yl)-1H-benzimidazole](/img/structure/B11406035.png)
![2-[(2-fluorobenzyl)amino]-6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-ol](/img/structure/B11406040.png)

